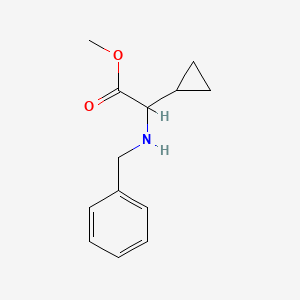
Methyl 2-(benzylamino)-2-cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzylamino)-2-cyclopropylacetate: is an organic compound that features a cyclopropyl group attached to an amino group, which is further bonded to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzylamino)-2-cyclopropylacetate typically involves the reaction of cyclopropylacetic acid with benzylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(benzylamino)-2-cyclopropylacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research has explored its potential as a precursor for drugs targeting neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-(benzylamino)-2-cyclopropylacetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Methyl 2-(benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds share the benzylamino group and exhibit similar biological activities, particularly in the context of Alzheimer’s disease research.
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound also features a benzylamino group and has been studied for its biological activity.
Uniqueness: Methyl 2-(benzylamino)-2-cyclopropylacetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-2-cyclopropylacetate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12(11-7-8-11)14-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
InChI Key |
MAOFRVAWNYNGOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
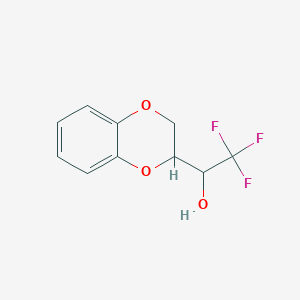
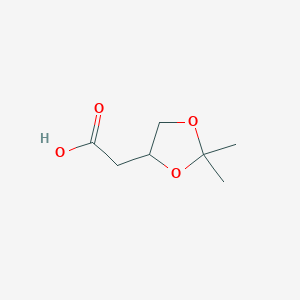
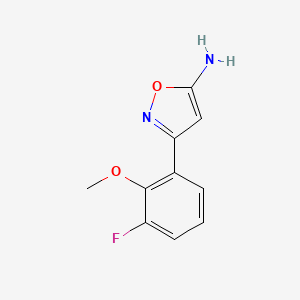
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
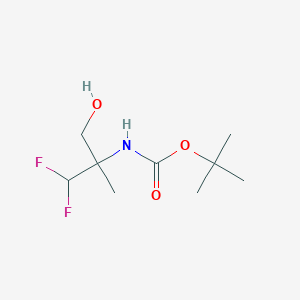
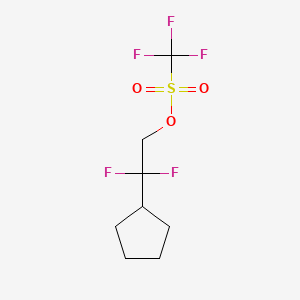
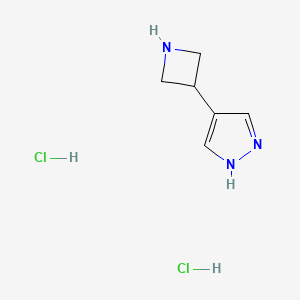
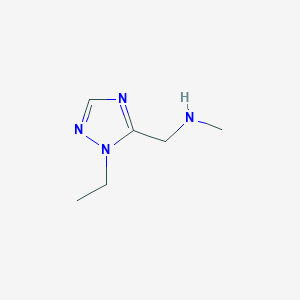
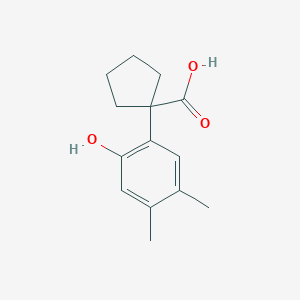
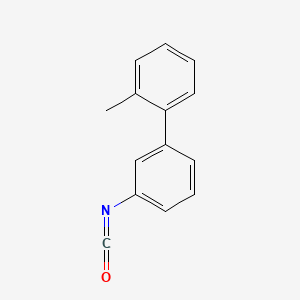
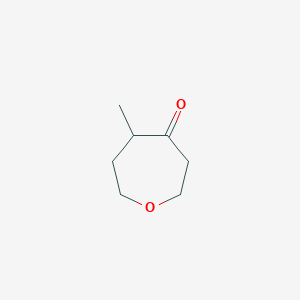
![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
